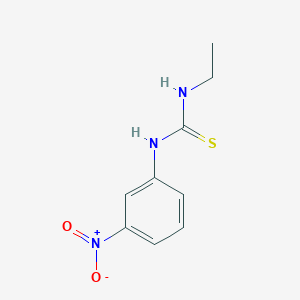

1-Ethyl-3-(3-nitrophenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-(3-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-2-10-9(15)11-7-4-3-5-8(6-7)12(13)14/h3-6H,2H2,1H3,(H2,10,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSRYPAXAQWWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 3 3 Nitrophenyl Thiourea Analogues

Established Synthetic Routes for Substituted Thioureas

The formation of substituted thioureas can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.

Isothiocyanate-Amine Condensation Reactions

A widely employed and efficient method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary amine. researchgate.netresearchgate.net This reaction is typically straightforward, involving the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. researchgate.net The reaction generally proceeds under mild conditions and offers high yields. scispace.comnih.gov

This method is highly versatile, allowing for the synthesis of a wide array of thiourea (B124793) derivatives by varying the substituents on both the isothiocyanate and the amine. scispace.comnih.gov For instance, various aryl, benzyl, and alkyl amines can be reacted with different isothiocyanates to produce the corresponding thioureas. researchgate.netcbijournal.com The reaction is also amenable to solid-phase synthesis techniques. nih.gov

The general reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This approach has been successfully used to synthesize various ethyl thiourea compounds by reacting ethyl isothiocyanate with different anilines. scispace.comorientjchem.org

Reaction of Anilines with Thiocyanate (B1210189) Salts

A simple and effective method for preparing N-(3-nitrophenyl)-thiourea involves the reaction of 3-nitroaniline (B104315) with ammonium (B1175870) thiocyanate. google.com

One-Pot Synthetic Approaches from Amines and Carbon Disulfide

One-pot synthetic methods starting from amines and carbon disulfide provide an efficient and often more environmentally friendly route to thioureas, avoiding the need to handle potentially toxic isothiocyanates directly. researchgate.netorganic-chemistry.org These methods typically proceed through the in-situ formation of a dithiocarbamate (B8719985) salt, which is then converted to the thiourea. nih.gov

Several variations of this one-pot synthesis exist:

Using an Oxidant: Symmetrical and asymmetrical thioureas can be synthesized by reacting an amine with carbon disulfide in the presence of an oxidant like hydrogen peroxide or air. researchgate.net This method is praised for its operational simplicity, mild reaction conditions, and high yields. researchgate.net

Promoted by Carbon Tetrabromide: Carbon tetrabromide can promote the reaction of primary amines with carbon disulfide to afford symmetrical thioureas in high yields and with short reaction times under mild conditions. lnu.edu.cn

Cascade Reaction in DMSO: A versatile method for constructing unsymmetrical thioureas involves the reaction of amines and carbon disulfide in DMSO without additional reagents, proceeding through a cascade reaction sequence. rsc.orgnih.gov

Aqueous Medium: A green chemistry approach involves the condensation of amines and carbon disulfide in an aqueous medium to produce symmetrical and unsymmetrical substituted thioureas. organic-chemistry.orgorganic-chemistry.org

Specific Synthesis of Nitrophenyl- and Ethyl-Substituted Thioureas

The synthesis of thioureas bearing nitrophenyl and ethyl substituents, such as 1-Ethyl-3-(3-nitrophenyl)thiourea, utilizes the general methods described above.

A general and efficient one-pot method for the preparation of nitro N,N'-diaryl thioureas has been developed using cyrene as a green solvent, resulting in nearly quantitative yields. nih.gov Specifically, 1-nicotinoyl-3-(m-nitrophenyl)-thioureas have been synthesized by reacting a heterocyclic thioisocyanate with nitroaniline in dimethylformamide. researchgate.nete3s-conferences.org The synthesis of bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine has also been reported. mdpi.com

The synthesis of ethyl-substituted thioureas is commonly achieved by reacting ethyl isothiocyanate with various amines. For example, novel ethyl thiourea compounds have been synthesized in good to high yields by reacting ethyl isothiocyanate with isomers of toluidine and anisidine. scispace.comorientjchem.org Similarly, a series of 1-aroyl-3-[2-(1-benzyl-4-piperidinyl)ethyl]thiourea derivatives have been synthesized. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired thiourea product. Key parameters that are often adjusted include the solvent, temperature, reaction time, and the nature and amount of any catalyst or promoter.

For the isothiocyanate-amine condensation, the reaction is often carried out under reflux conditions in a solvent like dichloromethane. scispace.com In some cases, the use of a base like pyridine (B92270) can facilitate the reaction. nih.gov

In the one-pot synthesis from amines and carbon disulfide, the choice of oxidant and solvent significantly impacts the outcome. For instance, using hydrogen peroxide in water has been shown to be an effective system. researchgate.net When using carbon tetrabromide as a promoter, N,N-dimethylformamide was found to be the most efficient solvent. lnu.edu.cn For the cascade reaction in DMSO, a temperature of 70 °C is typically employed. rsc.orgnih.gov

The synthesis of thioureas from isocyanides, amines, and sulfur has been optimized under continuous-flow conditions. nih.gov Factors such as residence time and temperature were adjusted to achieve high conversion rates and isolated yields. nih.gov For example, increasing the residence time and maintaining the temperature at 80 °C significantly improved the yield of the desired thiourea. nih.gov The use of an aqueous polysulfide solution has been shown to be beneficial in this process. nih.govresearchgate.net

Mechanistic Investigations of Thiourea Formation

The mechanisms of thiourea formation have been studied to better understand and control these synthetic reactions.

Isothiocyanate-Amine Condensation: The mechanism of the reaction between an isothiocyanate and a primary amine is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the thiourea product. The reaction is often facilitated by hydrogen bonding, which can stabilize the transition state. chim.it

One-Pot Synthesis from Amines and Carbon Disulfide: The mechanism of this one-pot reaction is more complex and can vary depending on the specific conditions.

Formation of Dithiocarbamate Intermediate: In many cases, the reaction proceeds through the initial formation of a dithiocarbamate salt from the reaction of the amine and carbon disulfide. nih.gov This intermediate can then be desulfurized in situ to generate an isothiocyanate, which subsequently reacts with another molecule of the amine to form the thiourea. nih.gov

Cascade Reaction Mechanism: In the cascade reaction of amines and carbon disulfide in DMSO, the proposed mechanism involves the initial nucleophilic attack of a secondary amine on carbon disulfide to form a dithiocarbamate intermediate. nih.gov A primary amine then attacks this intermediate, leading to the formation of the unsymmetrical thiourea and the release of hydrogen sulfide (B99878). nih.gov

Role of Oxidants: When an oxidant is used, a proposed mechanism involves the oxidation of an intermediate formed from the amine and carbon disulfide. researchgate.net

Promotion by Carbon Tetrabromide: The promotion effect of carbon tetrabromide is explained by the transient formation of a sulfenyl bromide intermediate from the dithiocarbamate and carbon tetrabromide. lnu.edu.cn

Advanced Spectroscopic and Structural Characterization Techniques

Spectroscopic Elucidation for Molecular Structure Confirmation

Spectroscopic methods are indispensable for probing the molecular framework, identifying functional groups, and mapping the electronic and atomic environments within 1-Ethyl-3-(3-nitrophenyl)thiourea.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components.

The N-H stretching vibrations of the thiourea (B124793) moiety typically appear as distinct bands in the region of 3200-3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations from the nitrophenyl ring are anticipated around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be found at slightly lower wavenumbers, typically 2980-2850 cm⁻¹.

The nitro group (NO₂) provides two strong and characteristic absorption bands: an asymmetric stretching vibration usually near 1530 cm⁻¹ and a symmetric stretching vibration around 1350 cm⁻¹. The presence of the thiocarbonyl group (C=S) is often identified by bands that are coupled with other vibrations, particularly C-N stretching. These coupled vibrations, sometimes referred to as "thiourea bands," typically appear in the 1300-1500 cm⁻¹ and 700-850 cm⁻¹ regions. researchgate.netnih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Thiourea) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2980 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1530 |

| C-N (Thiourea) | Stretching | 1400 - 1500 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution by mapping the local magnetic fields around atomic nuclei.

¹H NMR Spectroscopy The proton (¹H) NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the ethyl, nitrophenyl, and N-H protons.

Ethyl Group: The ethyl protons would appear as a characteristic pattern: a triplet around 1.2 ppm corresponding to the three methyl (–CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around 3.6-3.8 ppm for the two methylene (–CH₂–) protons, coupled to the methyl protons.

N-H Protons: The two N-H protons of the thiourea linkage are expected to appear as two separate broad singlets, typically in the downfield region (δ 8.0-10.0 ppm), due to their acidic nature and the electronic effects of the adjacent groups. scispace.com

Nitrophenyl Group: The four protons on the 3-nitrophenyl ring would produce a complex set of multiplets in the aromatic region (δ 7.5-8.5 ppm). The proton at the C2 position would likely be a singlet or a narrow triplet, while the protons at C4, C5, and C6 would show characteristic meta and ortho couplings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | Triplet | ~1.2 |

| Ethyl -CH₂- | Quartet | ~3.7 |

| Aromatic H (C5) | Multiplet (Triplet) | ~7.6 |

| Aromatic H (C4, C6) | Multiplet (Doublet) | ~7.8 - 8.2 |

| Aromatic H (C2) | Singlet / Triplet | ~8.4 |

| N-H (Ethyl side) | Broad Singlet | ~8.5 |

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Thiocarbonyl Carbon: The most downfield signal is expected to be that of the thiocarbonyl (C=S) carbon, typically appearing around δ 180 ppm. orientjchem.org

Aromatic Carbons: The carbons of the nitrophenyl ring would resonate in the δ 115-150 ppm range. The carbon atom attached to the nitro group (C3) would be significantly deshielded, appearing around δ 148 ppm, while the carbon attached to the thiourea nitrogen (C1) would be near δ 140 ppm.

Ethyl Carbons: The aliphatic carbons of the ethyl group would appear in the upfield region, with the methylene (–CH₂) carbon around δ 40 ppm and the methyl (–CH₃) carbon around δ 15 ppm. scispace.comorientjchem.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiocarbonyl) | ~181 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-NH | ~140 |

| Aromatic CH | 115 - 131 |

| Ethyl -CH₂- | ~40 |

Nuclear Overhauser Enhancement Spectroscopy (NOESY) for Spatial Proximity Analysis

While standard 1D and 2D NMR techniques reveal through-bond connectivity, Nuclear Overhauser Enhancement Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of a molecule in solution.

Although specific NOESY data for this compound is not available in the literature, the experiment would be expected to reveal key spatial correlations. For instance, a cross-peak would be anticipated between the N-H proton adjacent to the ethyl group and the methylene (–CH₂–) protons of the ethyl group. Similarly, a correlation would be expected between the N-H proton adjacent to the phenyl ring and the ortho-protons (at C2 and C6) of the nitrophenyl ring, confirming their spatial proximity and helping to define the molecule's preferred conformation around the C-N bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions.

The phenyl ring and the nitro group are strong chromophores. Characteristic absorption bands are expected in the 200-400 nm range. For a similar compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, absorption bands were observed in the 207-358 nm region, corresponding to π→π* transitions within the aromatic systems. e3s-conferences.org The n→π* transition, associated with the non-bonding electrons on the sulfur atom of the thiocarbonyl group, is also expected, though it is often weaker and may be observed as a shoulder on a stronger π→π* band.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity.

The molecular formula for this compound is C₉H₁₁N₃O₂S. Its calculated monoisotopic mass is approximately 225.0599 Da. In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. orientjchem.org Therefore, prominent peaks would be expected at approximately m/z 226.0677 and 248.0497, respectively. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high precision.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details about intermolecular interactions like hydrogen bonding.

A published crystal structure for this compound is not currently available in public databases. However, analysis of closely related structures, such as 1-ethyl-3-(3-methoxyphenyl)thiourea, provides insight into the expected solid-state conformation. scispace.comorientjchem.org

The molecule is not expected to be fully planar. The thiourea fragment (S-C-N-N) itself is typically planar, but the ethyl and nitrophenyl groups are likely to be twisted out of this plane. nih.gov In the crystal lattice, molecules are expected to be linked by intermolecular hydrogen bonds. The N-H groups of the thiourea moiety can act as hydrogen bond donors, forming bonds with the thione sulfur atom (N-H···S) or the oxygen atoms of the nitro group (N-H···O) of neighboring molecules. These interactions are crucial in stabilizing the crystal packing, often leading to the formation of dimers or extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

Crystal System and Space Group Determination

Information not available.

Molecular Conformation and Stereochemistry (e.g., cis-trans, S-shape, U-form)

Information not available.

Intramolecular Hydrogen Bonding Interactions

Information not available.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing

Information not available.

Supramolecular Assembly and Crystal Engineering Principles

Information not available.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Information not available.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for investigating the structure and properties of molecules like 1-Ethyl-3-(3-nitrophenyl)thiourea. nih.gov By using functionals like B3LYP with various basis sets, researchers can model the molecule's behavior and characteristics. nih.govscispace.com

The geometry of this compound and related thiourea (B124793) derivatives is optimized using DFT methods to find the most stable conformation. scispace.comresearchgate.net This process involves calculating the molecule's energy at various geometries to locate the minimum on the potential energy surface. researchgate.net The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true minimum. researchgate.net

For similar thiourea derivatives, studies have shown that the molecular configuration is often stabilized by intramolecular hydrogen bonds. nih.govnih.gov For instance, in some acyl thiourea derivatives, an N–H···O hydrogen bond contributes to the stability of the molecule. nih.govnih.gov The planarity of the thiourea group and the torsion angles between the phenyl ring and the thiourea moiety are key parameters determined through geometry optimization. nih.gov In a related compound, 1-ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea, the dihedral angle between the thiourea and phenyl ring planes was found to be 27.56 (10)°. nih.gov Conformational analysis helps identify various stable conformers, with some acyl-thioureas adopting an S-shaped geometry where the C=O and C=S bonds are oriented in opposite directions. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Thiourea Derivative *

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.37 | C-N-C | 125 |

| C=S | 1.68 | N-C-N | 116 |

| N-H | 1.01 | N-C=S | 122 |

| C-C (phenyl) | 1.39 | C-C-C (phenyl) | 120 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. imperial.ac.ukslideshare.netwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity and stability. researchgate.net

For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea backbone, indicating these are the primary sites for nucleophilic attack. researchgate.net The LUMO, conversely, is typically distributed over the phenyl ring and the nitro group, which are the electrophilic regions of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic transitions. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Representative Thiourea Derivative *

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.3 |

| HOMO-LUMO Gap | 4.2 |

Note: These values are illustrative and based on general findings for similar compounds. The exact energies for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net These maps are valuable for predicting the sites of electrophilic and nucleophilic attack. nih.gov

In MEP maps, negative potential regions (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. For thiourea derivatives, these regions are generally located around the sulfur and oxygen atoms of the nitro group. nih.gov Positive potential regions (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. These are often found around the hydrogen atoms of the N-H groups. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. researchgate.netrsc.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing insights into the stability arising from these interactions.

Computational methods are used to simulate the infrared (IR) and Raman spectra of molecules, which can then be compared with experimental data to confirm the molecular structure. researchgate.neteurjchem.comarxiv.org DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. researchgate.net

The simulated spectra are often scaled to correct for the overestimation of vibrational frequencies that is common with DFT methods. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. researchgate.net For thiourea derivatives, characteristic vibrational bands include N-H stretching, C=S stretching, and various modes associated with the phenyl ring. eurjchem.comresearchgate.net The comparison between theoretical and experimental spectra aids in the definitive assignment of these bands. researchgate.net

Table 3: Simulated Vibrational Frequencies for a Thiourea Derivative *

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3438 | 3217 | N-H stretching |

| ν(C-H) | 3100 | 3080 | C-H stretching (aromatic) |

| ν(C=S) | 1200 | 1210 | C=S stretching |

| δ(N-H) | 1550 | 1545 | N-H bending |

| γ(C-H) | 850 | 847 | C-H out-of-plane bending |

Note: This table presents a selection of typical vibrational modes and their assignments for a thiourea derivative. The values are illustrative and would differ for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states and optical properties of molecules, such as their UV-Vis absorption spectra. researchgate.netnih.govaps.org By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.net

For molecules with chromophores like the nitrophenyl group, TD-DFT calculations can elucidate the nature of the electronic transitions, such as n→π* or π→π* transitions. researchgate.net The results of TD-DFT calculations can be compared with experimental UV-Vis spectra to validate the theoretical model and gain a deeper understanding of the molecule's electronic structure and optical behavior. aps.org

Molecular Dynamics (MD) Simulations for Solvation and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with solvent molecules.

For this compound, MD simulations can be employed to understand its solvation and dynamic behavior in various solvents. For instance, a study on a similar thiourea derivative, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), utilized MD simulations to investigate its interactions with water. nih.govresearchgate.net The simulations involved placing a single FPTT molecule in a box of water molecules and analyzing the trajectories of all particles over a period of time. researchgate.net This approach allows for the calculation of radial distribution functions (RDFs), which describe how the density of solvent molecules varies as a function of distance from a specific atom in the solute. nih.govresearchgate.net

By analogy, MD simulations of this compound in a solvent like water or an organic solvent would reveal which parts of the molecule are more likely to interact with the solvent. The nitro group and the thiourea moiety, with their polar nature, would be expected to form hydrogen bonds with protic solvents. The simulations can also provide insights into the conformational flexibility of the molecule, showing how the ethyl and nitrophenyl groups move relative to each other and how this dynamic behavior is influenced by the surrounding solvent. nih.gov The duration of such simulations is crucial for obtaining reliable results, with longer simulation times generally providing better convergence for thermodynamic properties like solvation free energy. nih.gov

Topological Analysis of Intermolecular Interactions (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. nih.govrsc.orgrsc.orgnih.gov By identifying critical points in the electron density, QTAIM can reveal the presence of bond paths between atoms, which are indicative of an interaction. nih.govnih.gov The properties at these bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. nih.govnih.gov

In the context of this compound, QTAIM analysis can be used to elucidate the various non-covalent interactions that govern its crystal packing and its interactions with other molecules. A study on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines demonstrated the utility of QTAIM in characterizing N–H⋯N hydrogen bonds and other weaker interactions. nih.govrsc.org For this compound, one would expect to find BCPs corresponding to N-H···S and N-H···O hydrogen bonds, which are common in thiourea derivatives. nih.gov Furthermore, weaker interactions such as C-H···π and π-π stacking interactions involving the phenyl ring could also be identified and quantified.

The values of ρ and ∇²ρ at the BCPs help to classify the interactions. For example, a relatively high electron density and a negative Laplacian are characteristic of covalent bonds, while lower electron densities and positive Laplacians are typical for closed-shell interactions like hydrogen bonds and van der Waals forces. nih.gov A theoretical study on nitroxide radicals showed how substituents can modulate the strength and nature of hydrogen bonding, a principle that would also apply to the substituted phenyl ring in this compound. rsc.org

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. Thiourea and its derivatives have been a subject of interest in the search for new NLO materials due to their unique electronic structure.

The NLO properties of a molecule, such as the first hyperpolarizability (β), can be predicted using quantum chemical calculations. These calculations typically involve determining the molecular geometry and then computing the response of the molecule to an external electric field. A study on 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) reported the calculation of its first-order hyperpolarizability. nih.gov

For this compound, the presence of an electron-donating ethyl group and an electron-withdrawing nitro group attached to the phenylthiourea (B91264) core suggests that it may possess significant NLO properties. This "push-pull" electronic structure can lead to a large change in dipole moment upon excitation, which is a key factor for a high hyperpolarizability. Computational studies on similar molecules, such as 1-benzoyl-3-(2-nitrophenyl)thiourea, have been performed to understand their electronic structure, which is fundamental to predicting NLO behavior. semanticscholar.org The theoretical prediction of NLO properties for this compound would involve geometry optimization followed by the calculation of polarizability and hyperpolarizability tensors using methods like Density Functional Theory (DFT).

Supramolecular Chemistry and Molecular Recognition Phenomena

Anion Binding and Recognition Studies

Thiourea (B124793) derivatives are well-established as effective neutral receptors for anions in solution. The core of this capability lies in the hydrogen-bonding prowess of the thiourea moiety's N-H protons.

The primary mechanism for anion binding by 1-Ethyl-3-(3-nitrophenyl)thiourea and related compounds is through the formation of hydrogen bonds. The two N-H protons on the thiourea group act as hydrogen-bond donors, creating a binding pocket or cleft for an anionic guest. nih.govfrontiersin.orgelsevierpure.com This interaction is a classic example of host-guest chemistry, where the thiourea derivative is the 'host' and the anion is the 'guest'.

The formation of these host-guest complexes can be observed and studied using techniques like ¹H NMR spectroscopy, where the binding of an anion leads to a downfield shift in the signals of the thiourea N-H protons, indicating their involvement in hydrogen bonding. nih.govcdnsciencepub.com The directionality of these hydrogen bonds contributes to the stability and selectivity of the anion binding. researchgate.net In some cases, the interaction can be strong enough to be classified as a very strong hydrogen bond, particularly with highly basic anions like fluoride (B91410). acs.org Computational studies, such as Density Functional Theory (DFT), have further elucidated these interactions, confirming that anions are often stabilized within the binding pocket through multiple hydrogen bonds. nih.gov

Thiourea-based receptors, including those with nitrophenyl groups, exhibit varying degrees of selectivity and affinity for different anions. This selectivity is governed by factors such as the anion's basicity, geometry, and charge density. nih.gov Generally, stronger binding is observed for more basic anions due to the formation of more robust hydrogen bonds. frontiersin.orgacs.org

Studies on analogous nitrophenyl thiourea receptors have established clear trends in anion affinity. For halides, the binding affinity typically follows the order of basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. frontiersin.orgresearchgate.net For oxoanions, the trend is often more complex but generally shows a preference for anions like dihydrogen phosphate (B84403) and acetate (B1210297) over less basic ones like nitrate (B79036) and perchlorate. frontiersin.orgresearchgate.net A tripodal receptor with 3-nitrophenyl thiourea units showed the highest binding and strong selectivity for the sulfate (B86663) anion. acs.org

The binding constants (log K) quantify the strength of these interactions. While specific data for this compound is not extensively published, data for structurally similar receptors provide valuable insights.

| Receptor Type | Anion | Binding Constant (log K) | Solvent | Source |

|---|---|---|---|---|

| meta-Xylene-based bis-thiourea (4-nitrophenyl) | F⁻ | 3.70 | DMSO | nih.gov |

| meta-Xylene-based bis-thiourea (4-nitrophenyl) | H₂PO₄⁻ | ~3.3 | DMSO | nih.gov |

| Tris(2-aminoethyl)amine-based tripodal thiourea (3-nitrophenyl) | SO₄²⁻ | 6.40 | DMSO-d₆/0.5% H₂O | acs.org |

| Tris(2-aminoethyl)amine-based tripodal thiourea (3-nitrophenyl) | H₂PO₄⁻ | ~4.5 | DMSO-d₆/0.5% H₂O | acs.org |

| Pyridine-based thiourea (4-nitrophenyl) | F⁻ | 5.98 | DMSO | nih.gov |

This table presents data for analogous compounds to illustrate typical binding affinities.

The presence of an electron-withdrawing group, such as the nitro (NO₂) group on the phenyl ring, is a crucial design feature in anion receptors. acs.org The nitro group pulls electron density away from the thiourea moiety, which significantly increases the acidity of the N-H protons. frontiersin.orgacs.orgresearchgate.net

This enhanced acidity makes the N-H groups more potent hydrogen-bond donors, leading to stronger and more stable complexes with anions compared to analogues without such groups. frontiersin.orgacs.orgnih.gov Consequently, thiourea derivatives bearing a nitrophenyl substituent generally exhibit higher binding affinities for anions. frontiersin.orgnih.gov In the presence of highly basic anions like fluoride or acetate, this increased acidity can lead to the deprotonation of the N-H protons, a phenomenon that is often accompanied by a distinct color change. researchgate.netnih.govrsc.org

Supramolecular Self-Assembly Processes

Thiourea derivatives are known for their capacity to form ordered structures through self-assembly, driven by intermolecular hydrogen bonds. nih.gov The N-H groups act as proton donors, while the sulfur atom (C=S) can act as a hydrogen bond acceptor. This dual functionality allows molecules of this compound to engage in self-recognition and form well-defined supramolecular architectures in the solid state.

Crystal structures of related thiourea compounds have revealed various self-assembly motifs, including the formation of dimers through N-H···S hydrogen bonds, which then extend into larger chains or sheets. tandfonline.com In some instances, more complex arrangements, such as hexameric rings stabilized by multiple hydrogen bonds, have been observed, creating a robust three-dimensional network. nih.gov These non-covalent interactions are fundamental to the crystal engineering of these organic molecules.

Role of Nitrophenyl Thiourea Moiety as a Chromophore in Anion Binding

The nitrophenyl group in this compound is not only an electron-withdrawing group but also an effective chromophore. acs.orgnih.govcdnsciencepub.com A chromophore is a part of a molecule responsible for its color. The interaction of the thiourea receptor with an anion can induce a significant change in the electronic properties of the nitrophenyl moiety, resulting in a change in the molecule's UV-Visible absorption spectrum. researchgate.netnih.gov

This spectral change often manifests as a visible color change, allowing the compound to function as a colorimetric or "naked-eye" sensor for specific anions. nih.govcdnsciencepub.com The color change is typically triggered by one of two processes upon anion binding:

Hydrogen Bonding: The formation of a hydrogen-bonded complex can alter the intramolecular charge distribution, leading to a shift in the absorption bands.

Deprotonation: With sufficiently basic anions, the N-H proton is completely removed. This deprotonation results in a negative charge that can be delocalized across the molecule and into the nitrophenyl ring, causing a dramatic color change due to the formation of a new, highly conjugated system. researchgate.netnih.govtandfonline.com

The combination of the thiourea binding site and the nitrophenyl signaling unit within a single molecule is a common and effective strategy for the design of chromogenic anion sensors. cdnsciencepub.com

Coordination Chemistry and Ligand Design

Metal Ion Complexation Studies with Thiourea (B124793) Ligands

Thiourea derivatives are renowned for their ability to form stable complexes with a multitude of transition metal ions. nih.gov The soft sulfur atom in the thiocarbonyl group (C=S) shows a strong affinity for soft metal ions such as Pd(II), Pt(II), Ag(I), Au(I), and Hg(II), while the harder nitrogen atoms can also participate in coordination, particularly with first-row transition metals like Cu(II), Ni(II), and Co(II). researchgate.netisca.mecardiff.ac.uk

Research has demonstrated that the stoichiometry of the resulting complexes, typically with a 1:2 metal-to-ligand ratio, can be influenced by factors such as the nature of the metal salt, the solvent, and the reaction conditions. isca.memdpi.com For example, the reaction of N-Phenylmorpholine-4-carbothioamide with various bivalent metal chlorides yielded complexes with the general formulae [MCl2(κ¹S-HPMCT)2] and [M(κ²S,N-PMCT)2], depending on the absence or presence of a base. mdpi.com Similarly, copper(II) complexes with various 1,3-disubstituted thiourea derivatives have been synthesized and characterized, showing a 1:2 metal-to-ligand ratio. nih.gov

The table below summarizes complexation studies with various thiourea ligands, illustrating the range of metals and complex types formed. While specific studies on 1-Ethyl-3-(3-nitrophenyl)thiourea are not detailed in the literature, its behavior can be inferred from these related compounds.

| Ligand | Metal Ion(s) | Resulting Complex Formula/Type | Source(s) |

| N-Phenylmorpholine-4-carbothioamide | Cu(II), Pd(II), Pt(II), Hg(II) | [MCl₂(κ¹S-HPMCT)₂] | mdpi.com |

| N-Phenylmorpholine-4-carbothioamide | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | [M(κ²S,N-PMCT)₂] (in base) | mdpi.com |

| Bis(thiourea) | Co(II), Cu(II) | [CoL₂]Cl₂·H₂O, [CuL₂(OH)₂]·3H₂O | isca.me |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cu(II) | 1:2 Metal-to-Ligand Complex | nih.gov |

| N,N-dialkyl-N'-3-chlorobenzoylthiourea | Ni(II), Cu(II) | [M(L)₂] | rsc.orgnih.gov |

| Benzoylthiourea derivatives | Ru(II) | Ru(η⁶‐p‐cymene) complexes | researchgate.net |

Chelation Properties and Metal-Ligand Binding Modes

The structural versatility of thiourea ligands stems from their ability to adopt several coordination modes, which is largely dictated by the tautomeric equilibrium between the thione [>N-C(=S)-N<] and thiol [>N-C(SH)=N-] forms. researchgate.net This flexibility allows them to act as monodentate, bidentate, or even bridging ligands. mdpi.com

Common Binding Modes of Thiourea Ligands:

Monodentate Coordination: The most common binding mode involves coordination through the soft sulfur atom of the thiocarbonyl group (μ¹-S). mdpi.comresearchgate.net This is frequently observed in neutral or acidic media when the ligand acts as a neutral molecule. The lone pair electrons on the sulfur atom readily form a coordinate bond with the metal center.

Bidentate Chelation (S,N-coordination): In the presence of a base, the thiourea ligand can be deprotonated at one of the nitrogen atoms. mdpi.com This allows for the formation of a stable chelate ring through bidentate coordination involving the sulfur atom and the deprotonated nitrogen atom (κ²S,N). mdpi.comnih.gov This mode results in a four-membered ring structure around the metal. researchgate.net

Bidentate Chelation (S,O-coordination): For acylthiourea derivatives, which contain a carbonyl group (C=O) in addition to the thiocarbonyl group, bidentate coordination can occur through the sulfur and oxygen atoms (κ²S,O). researchgate.netrsc.orgresearchgate.net This forms a stable six-membered chelate ring.

Bridging Coordination: Thiourea ligands can also bridge two metal centers, typically through the sulfur atom, leading to the formation of polynuclear complexes. mdpi.com

The specific binding mode of this compound would depend on the reaction conditions. It is expected to act as a monodentate sulfur-donor in neutral conditions. In a basic medium, deprotonation of the nitrogen adjacent to the electron-withdrawing 3-nitrophenyl group could occur, facilitating bidentate S,N-chelation.

| Coordination Mode | Description | Donor Atoms | Typical Conditions | Source(s) |

| Monodentate | Ligand binds to a single metal center via one atom. | S | Neutral or acidic media | mdpi.comresearchgate.net |

| Bidentate Chelating | Ligand binds to a single metal center via two atoms, forming a ring. | S, N | Basic media (after deprotonation) | researchgate.netmdpi.comnih.gov |

| Bidentate Chelating | Ligand binds to a single metal center via two atoms (specific to acylthioureas). | S, O | Neutral media | researchgate.netrsc.orgresearchgate.net |

| Bridging | Ligand connects two different metal centers. | S | Varies | mdpi.com |

Development of Thiourea-Based Ligands for Specific Coordination Environments

The design and synthesis of thiourea-based ligands with specific substituents is a key strategy for tuning their coordination properties for targeted applications. mdpi.comnih.gov By modifying the groups attached to the nitrogen atoms, researchers can alter the ligand's steric bulk, electronic properties, and solubility, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. mdpi.comorganic-chemistry.org

For instance, the introduction of bulky substituents can favor the formation of low-coordinate metal complexes. organic-chemistry.org In a study on palladium-catalyzed reactions, tetrasubstituted thioureas were found to be effective ligands, likely because they generate such low-coordinate palladium species. These ligands also offered the advantage of being stable under oxidative conditions and preventing common side reactions like palladium precipitation. organic-chemistry.org

In the case of this compound, the substituents are an ethyl group and a 3-nitrophenyl group.

Ethyl Group: A simple, electron-donating alkyl group that provides some steric hindrance.

3-Nitrophenyl Group: This group has a significant impact due to the strong electron-withdrawing nature of the nitro (NO₂) moiety. This effect increases the acidity of the adjacent N-H proton, making the ligand more susceptible to deprotonation and subsequent S,N-bidentate coordination. nih.gov

The development of such unsymmetrically substituted thioureas is crucial for creating specific coordination environments. These tailored ligands are explored for their potential in organocatalysis, as chemosensors for metal ion detection, and as key components in the synthesis of bioactive metal complexes for pharmaceutical applications. mdpi.comnih.gov The strategic placement of functional groups allows for the creation of ligands that can selectively bind to certain metal ions or stabilize specific oxidation states, highlighting the importance of rational ligand design in modern coordination chemistry. mdpi.com

Advanced Applications in Chemical Sensing and Materials Science

Development of Chemical Sensing Platforms

Thiourea (B124793) derivatives are widely employed as chemosensors due to their ability to form hydrogen bonds and coordinate with various analytes. researchgate.net The presence of both sulfur and nitrogen atoms provides nucleophilic sites and allows for the establishment of inter- and intramolecular hydrogen bonds, which is a key mechanism in sensing applications. researchgate.net

The incorporation of chromophoric groups, such as the nitrophenyl group in 1-Ethyl-3-(3-nitrophenyl)thiourea, enables the development of colorimetric sensors that allow for the "naked-eye" detection of specific analytes without the need for sophisticated instrumentation. nih.govfrontiersin.org The sensing mechanism is typically based on the interaction between the thiourea's N-H protons and an anionic guest. This hydrogen bonding interaction perturbs the electronic environment of the chromophore, leading to a visible color change. nih.govmdpi.com

For instance, a thiourea-based tripodal receptor with 3-nitrophenyl groups exhibited a distinct color change from pale yellow to orange upon the addition of fluoride (B91410) ions in a dimethyl sulfoxide (DMSO) solution. nih.gov Similarly, a sensor incorporating polyethyleneimine (PEI) and nitrophenyl thiourea groups showed visible color changes from colorless to yellow or yellowish in the presence of sulfate (B86663), fluoride, and acetate (B1210297) anions in a DMSO/H₂O solution. nih.govresearchgate.net This color change is often attributed to deprotonation or an increase in the intramolecular charge transfer (ICT) from the donor (thiourea) to the acceptor (nitrophenyl) part of the molecule upon anion binding. nih.gov

Table 1: Naked-Eye Detection with Nitrophenyl-Thiourea Based Sensors

| Sensor Type | Analyte | Solvent | Observed Color Change |

|---|---|---|---|

| Tripodal tris-thiourea with 3-nitrophenyl groups | Fluoride | DMSO | Pale Yellow to Orange nih.gov |

| Nitrophenyl thiourea-modified polyethyleneimine | Fluoride | DMSO/H₂O | Colorless to Yellow nih.govresearchgate.net |

A competitive displacement assay has also been demonstrated, where a receptor pre-complexed with fluoride showed a sharp color change upon the introduction of sulfate, indicating that the sulfate was able to displace the bound fluoride. nih.govacs.org

Thiourea derivatives, including those with nitrophenyl groups, can serve as ionophores in the fabrication of potentiometric membrane sensors, particularly ion-selective electrodes (ISEs). academicjournals.org These sensors measure the electrical potential difference that arises across a membrane when it selectively binds with a target ion.

The general fabrication process for a PVC-based potentiometric membrane sensor involves the following components:

Polymeric Matrix: Poly(vinyl chloride) (PVC) is commonly used to provide mechanical stability to the membrane. academicjournals.org

Plasticizer: A plasticizer, such as o-nitrophenyl octyl ether (o-NPOE), is added to ensure the membrane remains flexible and to facilitate the mobility of the ionophore and the target ion within the membrane. mdpi.com

Ionophore: The thiourea derivative, in this case, this compound, acts as the ionophore or sensing material. It selectively binds to the target analyte. academicjournals.org

Ionic Additive: Anionic additives like potassium tetrakis(4-chlorophenyl) borate (KTpClPB) are sometimes incorporated to reduce the membrane's electrical resistance and improve the sensor's response. mdpi.com

A typical procedure for preparing the PVC membrane involves dissolving PVC, the plasticizer, the ionophore, and any ionic additive in a solvent like tetrahydrofuran (B95107) (THF). academicjournals.org The resulting mixture is poured into a glass dish, and the solvent is allowed to evaporate slowly, leaving a thin, transparent membrane. academicjournals.org This membrane is then cut and glued to the end of a Pyrex tube. The tube is filled with an internal reference solution, and an internal reference electrode (e.g., Ag/AgCl) is inserted. academicjournals.org Before use, the sensor is conditioned by soaking it in a solution containing the target ion. mdpi.com

The interaction between this compound and target analytes can be quantitatively monitored using spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. nih.gov

UV-Vis Spectroscopy: The presence of the nitrophenyl group acts as a chromophore, making the compound suitable for UV-Vis analysis. frontiersin.org Upon binding with an anion, the hydrogen bonding interaction typically leads to a change in the electronic absorption spectrum. nih.gov For example, in a nitrophenyl thiourea-modified PEI sensor, the addition of sulfate ions caused the intramolecular charge transfer (ICT) band at 394 nm to diminish, while a new peak emerged at a longer wavelength (bathochromic shift) around 520 nm. nih.gov This spectral shift is a direct result of the complexation between the receptor and the anion. nih.gov Similar spectral changes, though sometimes without a significant shift, are observed upon the addition of other anions like fluoride. nih.govacs.org

Fluorescence Spectroscopy: While the nitrophenyl group is primarily a chromophore, other thiourea derivatives are designed with fluorogenic units for fluorescence-based sensing. nih.govnih.gov The general principle involves a change in the fluorescence intensity or wavelength upon analyte binding. This can occur through mechanisms such as photoinduced electron transfer (PET), where the binding event modulates the electron transfer process between the receptor and the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov Thiourea derivatives have been successfully employed as fluorescent probes for detecting heavy metal ions like mercury (Hg²⁺). nih.gov

Table 2: Spectroscopic Data for Anion Sensing with Nitrophenyl-Thiourea Receptors

| Receptor | Analyte | Technique | Spectral Change |

|---|---|---|---|

| Nitrophenyl thiourea-modified PEI | Sulfate (SO₄²⁻) | UV-Vis | Peak at 394 nm diminishes, new peak appears at 520 nm nih.gov |

| Tripodal tris-thiourea with 3-nitrophenyl groups | Fluoride (F⁻) | UV-Vis | Decrease in absorption at 335 nm, no significant shift nih.govacs.org |

Catalytic Applications

Thiourea and its derivatives have emerged as a significant class of organocatalysts, capable of promoting a wide range of organic transformations. wikipedia.orgacs.org They can also act as ligands in metal complexes, leading to catalytic systems with diverse applications. mdpi.com

Thiourea-based organocatalysis primarily relies on the ability of the thiourea moiety to act as a double hydrogen-bond donor. wikipedia.orgrsc.org These non-covalent interactions can activate electrophilic substrates, such as carbonyls, imines, or nitroalkenes, making them more susceptible to nucleophilic attack. rsc.org The acidity of the N-H protons, enhanced by electron-withdrawing groups like the 3-nitrophenyl group, strengthens these hydrogen-bonding interactions and improves catalytic activity. nih.gov

The catalytic mechanism often involves the formation of a complex between the thiourea catalyst and the substrate through dual hydrogen bonds, which preorganizes and activates the reacting partners. scispace.com This has been applied to a variety of reactions, including:

Michael additions acs.orgtandfonline.com

Aldol reactions rsc.orgtandfonline.com

Diels-Alder reactions acs.org

Mannich reactions acs.org

Pictet-Spengler reactions acs.org

While some studies suggest that thiourea derivatives can also act as Brønsted acids in certain reactions by protonating the substrate, the predominant and widely accepted mechanism is through hydrogen-bond donation. scispace.com The advantages of thiourea organocatalysts include their metal-free nature, stability, low toxicity, and tolerance to water and air. wikipedia.org

Thiourea derivatives can act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.net Coordination typically occurs through the soft sulfur donor atom, but bidentate coordination involving both sulfur and nitrogen atoms is also common. mdpi.com

These metal-thiourea complexes have shown significant potential in catalysis. researchgate.netnih.gov The coordination of the thiourea ligand to the metal center can modify the metal's electronic and steric properties, thereby influencing its catalytic activity and selectivity. researchgate.net For example, palladium complexes with pincer-type thiourea-based ligands have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, ruthenium(III) acyl thiourea complexes have been used as catalysts for the transfer hydrogenation of nitroarenes. researchgate.net The ability to tune the electronic properties of the thiourea ligand (e.g., through substituents like the nitro group) and the choice of the metal center allows for the rational design of catalysts for specific organic transformations. nih.gov

Research in Functional Materials Development

The unique molecular structure of this compound, featuring a combination of a thiourea group, a nitro group, and an ethyl substituent on a phenyl ring, has prompted investigations into its potential for creating advanced functional materials. Research efforts have particularly focused on its non-linear optical (NLO) properties and its integration into polymeric structures to impart specific chemical functionalities.

Exploration as Non-Linear Optical (NLO) Materials

The quest for novel materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has led to the exploration of various organic compounds, including thiourea derivatives. The NLO response of a material is intrinsically linked to its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group, while the thiourea moiety can act as an electron-donating group. This donor-acceptor framework is a key prerequisite for second-order NLO activity. The presence of the phenyl ring provides a π-conjugated bridge that facilitates intramolecular charge transfer from the donor to the acceptor end of the molecule upon interaction with an intense light source. This charge transfer is fundamental to the generation of second-harmonic signals, a characteristic of NLO materials.

While direct experimental data on the second-harmonic generation (SHG) efficiency of this compound is not extensively documented in publicly available literature, studies on analogous molecules provide strong indications of its potential. For instance, research on other nitrophenyl-containing thiourea derivatives has demonstrated significant NLO responses. The non-centrosymmetric crystal packing of such molecules is crucial for observing macroscopic NLO effects. The specific arrangement of this compound molecules in the solid state, influenced by intermolecular hydrogen bonding involving the thiourea group, would ultimately determine its bulk NLO properties.

Theoretical studies, often employing quantum chemical calculations, are instrumental in predicting the NLO behavior of new compounds. The first hyperpolarizability (β), a molecular property, is a key indicator of NLO activity. It is anticipated that computational models for this compound would reveal a significant β value, further motivating experimental validation.

Table 1: Key Molecular Features of this compound for Potential NLO Applications

| Feature | Role in NLO Properties |

|---|---|

| Nitro Group (-NO2) | Strong electron-accepting group, creating a molecular dipole. |

| Thiourea Moiety | Electron-donating group, contributing to the donor-acceptor system. |

| Phenyl Ring | π-conjugated system, facilitating intramolecular charge transfer. |

Integration into Polymeric Materials for Chemical Functionalities

The incorporation of specific functional molecules into polymer matrices is a widely employed strategy to develop materials with tailored properties. The integration of thiourea derivatives, particularly those bearing a nitrophenyl group, has been shown to be a promising approach for creating functional polymers for applications such as chemical sensing.

A notable example of this is the development of a nitrophenyl thiourea-modified polyethylenimine (PEI) as a colorimetric sensor. mdpi.com In this research, a nitrophenyl thiourea moiety, structurally similar to this compound, was covalently attached to the PEI backbone. mdpi.com The resulting functionalized polymer exhibited a selective colorimetric response to specific anions, demonstrating the successful transfer of the thiourea's chemical recognition capabilities to the macromolecular structure. mdpi.com

The thiourea group is known to form hydrogen bonds with various anions, and the presence of the electron-withdrawing nitro group enhances the acidity of the N-H protons of the thiourea, thereby strengthening these interactions. mdpi.com When integrated into a polymer like PEI, these binding sites become available along the polymer chain, leading to a cooperative effect that can enhance sensitivity and selectivity.

The process of integrating this compound into a polymer backbone could be achieved through several synthetic routes. One common method involves the reaction of the amino group of a polymer with an isothiocyanate precursor of the thiourea derivative. The resulting material would be a polymer decorated with pendant this compound units, each capable of acting as a functional site.

The properties of the final polymeric material, such as its solubility and mechanical strength, would be influenced by both the parent polymer and the degree of functionalization with the thiourea derivative. Research in this area focuses on optimizing the synthesis to achieve the desired level of functionality without compromising the bulk properties of the polymer.

Table 2: Research Findings on a Nitrophenyl Thiourea-Modified Polyethylenimine Sensor

| Parameter | Finding | Reference |

|---|---|---|

| Functionality | Colorimetric anion sensing | mdpi.com |

| Mechanism | Hydrogen bonding between thiourea N-H and anions | mdpi.com |

| Role of Nitro Group | Enhances the acidity of thiourea protons, strengthening anion binding | mdpi.com |

| Polymer Backbone | Polyethylenimine (PEI) | mdpi.com |

| Observed Response | Visible color change in the presence of specific anions | mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-3-(3-nitrophenyl)thiourea?

- Methodology : Two primary methods are validated:

- Condensation reaction : React ethylamine with 3-nitrophenyl isothiocyanate in an aqueous medium. This method yields 75–85% under ambient conditions and is scalable for symmetrical/unsymmetrical thioureas .

- Isocyanide-based synthesis : Combine ethyl isocyanide with 3-nitroaniline in the presence of elemental sulfur. This method achieves >90% yield at room temperature and is industrially viable .

- Key parameters : Monitor pH (optimized at 7–9) and stoichiometry (1:1 amine:isothiocyanate ratio).

Q. Which characterization techniques are essential for confirming structural integrity?

- Core methods :

- NMR spectroscopy : Use - and -NMR to verify alkyl/aryl group connectivity and thiourea moiety (-NH-CS-NH-) .

- FT-IR : Identify thiocarbonyl (C=S) stretches near 1250–1350 cm and nitro group (NO) vibrations at 1520–1350 cm .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What biological activities are reported for structurally analogous thiourea derivatives?

- Documented activities :

- Antimicrobial : Thioureas with nitro groups show MIC values of 8–32 µg/mL against Staphylococcus aureus .

- Anticancer : Derivatives inhibit cancer cell lines (e.g., IC = 12 µM against MCF-7) via thioredoxin reductase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Variables to test :

- Solvent polarity : Compare DMF (yield: 82%) vs. THF (yield: 65%) under reflux .

- Catalysts : Add triethylamine (10 mol%) to enhance nucleophilicity of amines, reducing reaction time by 30% .

Q. What computational methods validate the electronic properties of this compound?

- Approaches :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths (e.g., C=S: 1.68 Å) and electrostatic potential maps for nucleophilic sites .

- Molecular docking : Simulate binding affinities (ΔG = -9.2 kcal/mol) with Mycobacterium tuberculosis enoyl-ACP reductase .

Q. What mechanistic pathways explain the biological activity of nitro-substituted thioureas?

- Hypotheses :

- ROS generation : Nitro groups induce oxidative stress in bacterial cells (measured via DCFH-DA assay) .

- Enzyme inhibition : Competitive inhibition of β-lactamase (K = 2.3 µM) due to thiourea-metal coordination .

Q. How should researchers address contradictions in reported stability data for thiourea derivatives?

- Case study : Discrepancies in thermal stability (TGA 180°C vs. 210°C decomposition) may arise from crystallinity differences.

- Resolution : Perform PXRD to compare amorphous vs. crystalline forms and DSC to measure melting points .

Q. Which theoretical frameworks guide mechanistic studies of thiourea reactivity?

- Models :

- Hard-Soft Acid-Base (HSAB) theory : Predicts thiourea’s affinity for soft metal ions (e.g., Ag, Hg) in coordination chemistry .

- Frontier Molecular Orbital (FMO) theory : Explains nucleophilic attack at the thiocarbonyl sulfur (LUMO energy = -1.8 eV) .

Q. What experimental designs are robust for pharmacological testing of this compound?

- In vivo protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.